

Specificity of 142I5 for ML-IAP: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity profile of **142I5**, a potent and selective lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP). The following sections detail the quantitative data on its inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow used for its evaluation.

Introduction to 142I5 and ML-IAP

Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Overexpressed in various cancers, particularly melanoma, ML-IAP contributes to therapeutic resistance by inhibiting apoptosis.[1] This makes it a compelling target for the development of novel anti-cancer agents. **142I5** is a first-in-class small molecule designed to selectively and covalently target a specific lysine residue within the BIR domain of ML-IAP.[1] Its mechanism of action offers a potential therapeutic advantage by minimizing off-target effects.

Quantitative Inhibitory Activity of 142I5

The inhibitory potency of **142I5** against ML-IAP and other key IAP family members was determined using a competitive binding assay. The data, summarized in the table below, highlights the remarkable selectivity of **142I5** for ML-IAP.



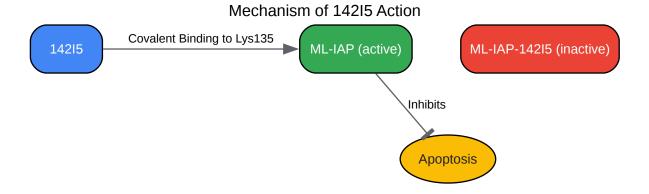
| Target Protein | IC50 (nM)[2] |
|----------------|--------------|
| ML-IAP | 11 |
| XIAP | >1000 |
| cIAP1 | >1000 |
| cIAP2 | >1000 |

Table 1: Inhibitory activity (IC50) of **142I5** against various IAP family proteins. The data demonstrates the high potency and selectivity of **142I5** for ML-IAP.

Mechanism of Action: Covalent Inhibition

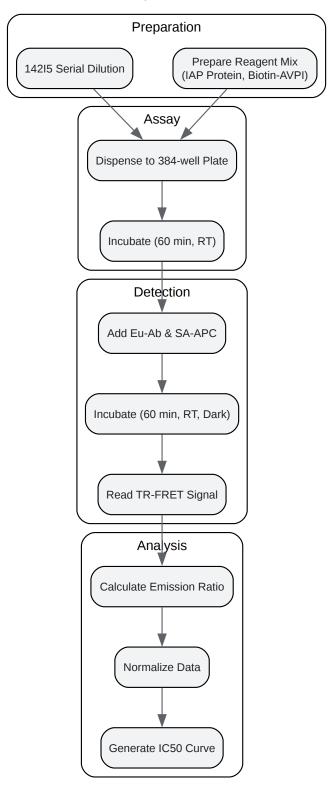
142I5 was designed to form a covalent bond with a non-catalytic lysine residue (Lys135) present in the Smac/DIABLO binding groove of the ML-IAP BIR domain.[3] This targeted covalent inhibition leads to an irreversible inactivation of ML-IAP, thereby promoting apoptosis in cancer cells. The high selectivity of **142I5** is attributed to the unique structural features of the ML-IAP BIR domain compared to other IAP family members like XIAP, cIAP1, and cIAP2.[3]







TR-FRET Experimental Workflow



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